Technical Guide: Physical Properties of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole
Technical Guide: Physical Properties of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole is a chiral heterocyclic compound that has garnered significant interest in the field of organic chemistry and drug discovery. Its structure, featuring a pyrrolidine ring attached to a tetrazole moiety, makes it a valuable proline surrogate and an effective organocatalyst in various asymmetric syntheses.[1][2] The tetrazole ring acts as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates.[3] This technical guide provides a comprehensive overview of the known physical properties of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, along with generalized experimental protocols for their determination and a visualization of its role in a key chemical transformation.
Physicochemical Properties
The physical and chemical properties of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole are crucial for its application in synthesis and drug design. These properties influence its solubility, reactivity, and interaction with biological systems.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉N₅ | [4][5][6] |
| Molecular Weight | 139.16 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | ≥98.0% | [6] |
Tabulated Physical Properties
A summary of the key quantitative physical properties is presented below for easy reference and comparison.
| Property | Value | Unit | Source(s) |
| Melting Point | 253-258 | °C | [7] |
| Optical Rotation | [α]²⁰/D -9.0° (c = 1 in methanol) | degrees | [7] |
| Density (Predicted) | 1.301 ± 0.06 | g/cm³ | |
| pKa (Predicted) | 3.77 ± 0.10 | ||
| XLogP3-AA | -0.6 | [4] | |
| Topological Polar Surface Area | 66.5 | Ų | [4] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.
| Spectroscopy Type | Key Features | Source(s) |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.0984 for the R-enantiomer).[3] | [3] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Detects N–H stretching (3100–3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹).[3] | [3] |
| ¹H NMR (DMSO-d₆, 400 MHz) - Reference Data for a similar compound: 5-(2-Pyridyl)-1H-tetrazole | δ 7.41 (1H, m), 7.78 (1H, m), 8.02 (1H, d, J = 8.0 Hz), 8.50 (1H, d, J = 3.2 Hz). | |
| ¹³C NMR (DMSO-d₆, 100 MHz) - Reference Data for a similar compound: 5-(2-Pyridyl)-1H-tetrazole | δ 123.0, 126.5, 138.6, 144.1, 150.5, 155.2. |
Note: Specific ¹H and ¹³C NMR data for (S)-5-(pyrrolidin-2-yl)-1H-tetrazole were not available in the cited sources. The provided data for a similar compound can give an indication of expected chemical shifts.
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole are not widely published. Therefore, generalized protocols for organic compounds are provided below.
Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus.
Protocol:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Optical Rotation Measurement
The optical rotation is measured using a polarimeter to determine the extent to which a chiral compound rotates plane-polarized light.
Protocol:
-
A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol) to a known concentration (c).
-
The polarimeter cell of a known path length (l) is filled with the solution.
-
The optical rotation (α) of the solution is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c).
Application in Asymmetric Catalysis: The Aldol Reaction
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole is an effective organocatalyst for asymmetric reactions, such as the aldol reaction.[7] Its catalytic cycle is analogous to that of proline, proceeding through an enamine intermediate.
Generalized Reaction Mechanism
The diagram below illustrates the generally accepted mechanism for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a proline-derived organocatalyst like (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. The catalyst forms a nucleophilic enamine with the ketone, which then attacks the aldehyde in a stereocontrolled manner.
Caption: Catalytic cycle of an asymmetric aldol reaction.
Conclusion
This technical guide has summarized the key physical properties of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, a compound of significant interest in synthetic and medicinal chemistry. The provided data and protocols offer a valuable resource for researchers working with this versatile molecule. Its unique structural features and catalytic activity underscore its potential in the development of novel chemical entities and pharmaceuticals.
References
- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole | High Purity [benchchem.com]
- 3. (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | C5H9N5 | CID 11275040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | CymitQuimica [cymitquimica.com]
- 6. (S)-5-(吡咯烷-2-基)-1H-四唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. growingscience.com [growingscience.com]
